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Methyl 5-iodo-1H-indazole-6-carboxylate

Cat. No.: B3092320
CAS No.: 1227268-85-0
M. Wt: 302.07 g/mol
InChI Key: DGCPPOUSEIOSMG-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are organic molecules that feature a ring structure containing at least one nitrogen atom as part of the ring. wisdomlib.org These compounds are of paramount importance in medicinal chemistry, with over 75% of drugs approved by the FDA containing a nitrogen-based heterocyclic moiety. nih.gov Their prevalence stems from the ability of the nitrogen atom to form hydrogen bonds with biological targets, a crucial interaction for therapeutic efficacy. nih.gov

The structural and functional diversity of these compounds allows them to mimic natural metabolites and products, making them pivotal in modern drug design. They form the core structure of many biologically important molecules, including vitamins, hormones, antibiotics, and nucleic acids (DNA and RNA). nih.govresearchgate.net The presence of nitrogen atoms in the heterocyclic ring imparts unique electronic properties and allows for a variety of chemical reactions, making them essential for the development of not only pharmaceuticals but also agrochemicals, dyes, polymers, and corrosion inhibitors. wisdomlib.org

The significance of nitrogen-containing heterocycles is underscored by their broad spectrum of pharmacological activities, which include anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal properties. mdpi.comnih.gov Their ability to interact with a wide range of biological targets has made them a central focus in the quest for new and effective therapeutic agents.

The Indazole Scaffold: Structural Features and Research Relevance

Indazole, also known as benzpyrazole, is an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.govwikipedia.org This bicyclic structure results in a stable, 10 π-electron aromatic system. nih.gov Indazole can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable and predominant form. nih.govaustinpublishinggroup.com

The unique structural and electronic properties of the indazole scaffold have garnered considerable attention from researchers. nih.gov Although rare in nature, synthetic indazole derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects. nih.govnih.gov The versatility of the indazole ring allows for substitutions at various positions, leading to a diverse range of compounds with distinct biological profiles. nih.gov This "privileged scaffold" is a key component in numerous approved drugs and compounds currently in clinical trials for various diseases. nih.govrsc.org

The research relevance of indazole is further highlighted by its role as a bioisostere of indole, another important heterocyclic compound. nih.gov This structural similarity allows indazole derivatives to interact with biological targets that recognize indole-containing molecules, opening up avenues for the development of novel therapeutics. The ability to functionalize the indazole core at different positions is a key area of research, enabling the fine-tuning of its pharmacological properties. chim.it

Overview of Advanced Research Themes in Indazole Chemistry

Advanced research in indazole chemistry is focused on several key themes, driven by the therapeutic potential of this scaffold. A major area of investigation is the development of novel synthetic methodologies to access diverse indazole derivatives. nih.govnih.gov This includes the exploration of transition metal-catalyzed C-H functionalization, which allows for the direct and efficient modification of the indazole core. rsc.orgnih.gov

In medicinal chemistry, a significant research effort is directed towards the design and synthesis of indazole-based compounds as inhibitors of various enzymes and receptors implicated in disease. nih.gov For example, indazole derivatives are being extensively studied as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govtandfonline.com Other areas of therapeutic interest include the development of indazole-containing agents with anti-inflammatory, neuroprotective, and antimicrobial properties. tandfonline.comnih.gov

Another important research theme is the investigation of the structure-activity relationships (SAR) of indazole derivatives. nih.gov By systematically modifying the structure of the indazole scaffold and evaluating the biological activity of the resulting compounds, researchers can identify the key structural features required for therapeutic efficacy. This knowledge is crucial for the rational design of more potent and selective drug candidates. The exploration of indazole derivatives in materials science is also an emerging area of interest. mdpi.com

Research ThemeKey Focus Areas
Synthetic Methodologies Transition metal-catalyzed C-H functionalization, one-pot synthesis, development of environmentally friendly methods. rsc.orgnih.govacs.org
Medicinal Chemistry Kinase inhibitors for cancer therapy, anti-inflammatory agents, neuroprotective agents, antimicrobial compounds. nih.govtandfonline.comnih.gov
Structure-Activity Relationships (SAR) Identification of key structural features for biological activity, optimization of potency and selectivity. nih.gov
Materials Science Development of novel organic materials with specific electronic and photophysical properties. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7IN2O2 B3092320 Methyl 5-iodo-1H-indazole-6-carboxylate CAS No. 1227268-85-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-iodo-1H-indazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCPPOUSEIOSMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C2C=NNC2=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401278315
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227268-85-0
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227268-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-iodo-1H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401278315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Chemical Shift Analysis and Proton/Carbon Environments

In ¹H NMR spectroscopy of an indazole derivative like Methyl 5-iodo-1H-indazole-6-carboxylate, distinct signals are expected for the aromatic protons, the N-H proton of the indazole ring, and the methyl ester protons. The aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts of the protons at positions 3, 4, and 7 would be influenced by the electronic effects of the iodo and methyl carboxylate substituents. The N-H proton is often observed as a broad singlet at a higher chemical shift (δ 10-13 ppm), and its position can be sensitive to solvent and concentration. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (δ 3.8-4.0 ppm).

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbonyl carbon of the ester group is typically found significantly downfield (δ 160-170 ppm). The aromatic carbons of the indazole ring resonate in the range of δ 110-140 ppm. The carbon atom bearing the iodine (C5) would be shifted upfield due to the heavy atom effect. The methyl carbon of the ester group will have a characteristic chemical shift around δ 50-55 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (δ, ppm) Multiplicity
H3 8.1-8.3 s
H4 7.8-8.0 s
H7 8.3-8.5 s
NH 12.0-13.0 br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C=O 163-166
C3 135-138
C3a 120-123
C4 125-128
C5 90-95
C6 130-133
C7 115-118
C7a 140-143

Distinguishing Tautomeric Forms and Regioisomers

Indazole derivatives can exist in different tautomeric forms, primarily the 1H and 2H tautomers. NMR spectroscopy is a powerful technique to distinguish between these forms. The chemical shifts of the ring protons and carbons, as well as coupling constants, can differ significantly between the tautomers. For instance, the chemical shift of the C3 proton is typically different in the 1H and 2H forms. Furthermore, in cases of N-alkylation, NMR is crucial for determining the position of the alkyl group (N1 vs. N2), as the substitution pattern dramatically affects the surrounding proton and carbon environments. For this compound, the "1H" designation specifies the tautomeric form.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3100-3300 cm⁻¹ would correspond to the N-H stretching vibration of the indazole ring. The C=O stretching vibration of the ester group is expected to produce a strong, sharp peak around 1700-1725 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester would likely be visible in the 1200-1300 cm⁻¹ range.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity
N-H Stretch 3100-3300 Medium, Broad
Aromatic C-H Stretch 3000-3100 Medium
C=O Stretch (Ester) 1700-1725 Strong, Sharp
Aromatic C=C Stretch 1450-1600 Medium-Strong
C-O Stretch (Ester) 1200-1300 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound (C₉H₇IN₂O₂), the molecular ion peak [M]⁺ would be expected at m/z 302.07.

The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group (-OCH₃) from the ester, resulting in a fragment at m/z 271. Another common fragmentation pathway for esters is the loss of the entire methoxycarbonyl group (-COOCH₃), which would lead to a fragment at m/z 243. The loss of iodine (I) from the molecular ion would produce a peak at m/z 175.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment
302 [M]⁺
271 [M - OCH₃]⁺
243 [M - COOCH₃]⁺

Advanced Spectroscopic Techniques in Indazole Research

Beyond the foundational techniques discussed, advanced spectroscopic methods are increasingly applied in indazole research. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning proton and carbon signals, especially in complex substituted indazoles. Solid-state NMR can provide insights into the structure and dynamics of indazole derivatives in the solid phase, which can be particularly useful for studying polymorphism. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopic data to predict and confirm structures, as well as to understand the electronic properties of these molecules.

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. While this compound in its ground state is a diamagnetic molecule with no unpaired electrons, its radical anion can be generated, for instance, through electrochemical reduction. The resulting paramagnetic species can then be analyzed by ESR spectroscopy to provide detailed information about the distribution of the unpaired electron's spin density across the molecule.

The interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as ¹H, ¹⁴N, and ¹²⁷I, leads to the splitting of the ESR signal into multiple lines, a phenomenon known as hyperfine coupling. The analysis of these hyperfine coupling constants (HFCs) reveals the extent of delocalization of the unpaired electron over the indazole ring and its substituents.

Detailed Research Findings:

Although direct experimental ESR data for the radical anion of this compound is not extensively reported in the literature, the expected spectroscopic parameters can be inferred from studies on related aromatic and indazole radicals. The g-value for organic radicals is typically close to that of a free electron (g ≈ 2.0023). libretexts.org The hyperfine coupling constants are sensitive to the molecular structure and the environment of the radical.

The unpaired electron in the indazole radical anion would be delocalized over the bicyclic aromatic system. Significant hyperfine coupling is expected with the nitrogen atoms of the pyrazole (B372694) ring and the protons on the benzene (B151609) ring. The iodine substituent, with a nuclear spin of I = 5/2, would also be expected to contribute to the hyperfine structure of the spectrum, although halogen splittings can sometimes be broad. The methyl carboxylate group would have a smaller effect on the spin distribution.

Below is a table summarizing the expected ESR spectroscopic parameters for the radical anion of this compound, based on typical values for similar aromatic radicals.

ParameterNucleusExpected Value/Range
g-value-~2.0023 - 2.0030
Hyperfine Coupling Constant (a)¹⁴N (N1)0.1 - 0.3 mT
Hyperfine Coupling Constant (a)¹⁴N (N2)0.1 - 0.3 mT
Hyperfine Coupling Constant (a)¹H (H3)0.2 - 0.5 mT
Hyperfine Coupling Constant (a)¹H (H4)0.1 - 0.4 mT
Hyperfine Coupling Constant (a)¹H (H7)0.1 - 0.4 mT
Hyperfine Coupling Constant (a)¹²⁷IVariable, may be broad

UV-Visible Spectroscopy

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π*.

The indazole core possesses a conjugated π-electron system, which gives rise to strong π → π* transitions, usually observed in the shorter wavelength region of the UV spectrum. The nitrogen atoms in the pyrazole ring have non-bonding electrons (n-electrons), which can undergo weaker n → π* transitions at longer wavelengths.

Detailed Research Findings:

The positions and intensities of the absorption bands in the UV-Vis spectrum of this compound are influenced by the substituents on the indazole ring. The methyl carboxylate group, being an electron-withdrawing group, can cause a bathochromic shift (shift to longer wavelengths) of the π → π* transitions. The iodine atom, a halogen substituent, can also influence the absorption spectrum through its inductive and resonance effects, and its presence can lead to a "heavy-atom effect" that may affect the intensity of certain transitions.

The UV-Vis spectrum of the parent 1H-indazole shows characteristic absorption bands. researchgate.net The introduction of the iodo and methyl carboxylate groups is expected to modify this absorption profile. A study on 1H-indazole and its methylated derivatives in acetonitrile (B52724) showed absorption maxima that can serve as a baseline for understanding the effects of substitution. researchgate.net For instance, 1H-indazole exhibits absorption maxima around 250 nm and 290 nm.

The following table provides a comparison of the UV-Visible absorption data for 1H-indazole and provides expected values for this compound, illustrating the anticipated effects of the substituents.

CompoundSolventλmax (nm) (π → π)ε (M⁻¹cm⁻¹)λmax (nm) (n → π)ε (M⁻¹cm⁻¹)Reference
1H-IndazoleAcetonitrile~250, ~290--- researchgate.net
This compoundMethanol (B129727)/Ethanol~260-270, ~300-310-~330-350-Expected

The data for this compound is an educated estimation based on the known effects of iodo and carboxylate substituents on the UV-Vis spectra of aromatic compounds, as direct experimental data is not widely published.

Computational and Theoretical Investigations of Indazole Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic nature of indazole systems. These methods allow for a detailed examination of molecular geometry, orbital energies, and charge distributions, which collectively determine the compound's behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netresearchgate.net For indazole derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G, 6-311++G), provide optimized molecular geometries and a wealth of electronic property data. researchgate.netnih.gov These calculations are essential for determining bond lengths, bond angles, and dihedral angles, which define the three-dimensional shape of Methyl 5-iodo-1H-indazole-6-carboxylate.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for 1H-Indazole Core This table presents typical bond lengths and angles for the core indazole ring system, as determined by DFT calculations.

Parameter Value (Å or Degrees)
N1-N2 Bond Length ~1.36 Å
N2-C3 Bond Length ~1.33 Å
C3-C3a Bond Length ~1.41 Å
C7a-N1 Bond Length ~1.38 Å
N1-N2-C3 Angle ~111.5°
N2-C3-C3a Angle ~105.0°

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. nih.gov The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. nih.govresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov

A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. nih.govripublication.com In indazole systems, the distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack. nih.gov For this compound, the HOMO is typically distributed over the bicyclic ring system, while the LUMO may be localized differently depending on the substituent effects.

Table 2: Representative Frontier Orbital Energies and Global Reactivity Descriptors for a Substituted Indazole This table provides example values for FMO energies and related quantum chemical parameters.

Parameter Description Illustrative Value
EHOMO Energy of the Highest Occupied Molecular Orbital -6.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.8 eV
Energy Gap (ΔE) ELUMO - EHOMO 4.7 eV
Hardness (η) (ELUMO - EHOMO) / 2 2.35 eV
Softness (S) 1 / (2η) 0.21 eV-1

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction with other chemical species. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.gov

For indazole derivatives, the MEP surface typically shows negative potential around the nitrogen atoms, indicating their nucleophilic character. researchgate.net The distribution of electrostatic potential is significantly influenced by substituents on the indazole ring. rsc.org In this compound, the iodine atom and the carboxylate group would create distinct regions of electrostatic potential, influencing the molecule's non-covalent interactions and reactivity patterns.

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.gov Computational studies, including DFT and higher-level ab initio methods, have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer in the gas phase and in various solvents. nih.govresearchgate.net The energy difference is typically calculated to be a few kcal/mol. researchgate.net

This stability difference is a critical factor in synthesis, as reactions involving the indazole nucleus often yield a mixture of N1 and N2 substituted products. nih.govnih.gov The predominance of the 1H-tautomer influences the regioselectivity of these reactions. nih.gov Factors such as solvent polarity and the presence of intramolecular hydrogen bonds can also affect the equilibrium between the two tautomers. researchgate.net Thermodynamic calculations confirm that 1H-indazole is the predominant and more stable form. nih.gov

Reaction Mechanism Studies through Computational Modeling

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving indazole systems. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway.

The study of reaction mechanisms heavily relies on the identification of transition state (TS) structures and the calculation of their corresponding activation energies (Ea). The activation energy represents the energy barrier that must be overcome for a reaction to proceed. Computational methods allow for the precise location of the TS on the potential energy surface; a TS is characterized by having exactly one imaginary vibrational frequency. mdpi.com

For reactions involving indazoles, such as N-alkylation, C-H functionalization, or cyclization reactions, DFT calculations can model the step-by-step process. mdpi.comnih.gov These models can help explain observed product distributions, regioselectivity, and the role of catalysts. nih.govresearchgate.net For example, DFT calculations have been used to suggest that certain indazole functionalization reactions proceed through specific six-membered transition states, which helps in understanding the stereochemical outcome. researchgate.net By comparing the activation energies for different possible pathways, researchers can predict the most likely mechanism for the formation of compounds like this compound. nih.gov

Mechanistic Pathways of Functionalization Reactions

Computational studies, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanistic pathways of chemical reactions, including the functionalization of heterocyclic compounds like indazoles. These studies can provide insights into reaction energies, transition states, and the influence of substituents on reactivity and regioselectivity. For instance, theoretical calculations have been employed to understand the addition mechanism of various indazole derivatives with formaldehyde, where the stability of different tautomers and isomers was evaluated. nih.govacs.org

However, a specific computational analysis detailing the mechanistic pathways of functionalization reactions for this compound could not be located. While the synthesis of this compound has been described, involving the iodination of a precursor, detailed theoretical examinations of the reaction mechanism are not present in the available literature. guidechem.com General studies on other indazole derivatives, such as methyl 5-bromo-1H-indazole-3-carboxylate, have utilized DFT to explore regioselective alkylation mechanisms, suggesting that chelation and non-covalent interactions can direct the reaction to either the N1 or N2 position. researchgate.netbeilstein-journals.org Without specific studies on the 5-iodo-6-carboxylate derivative, any discussion on its reaction mechanisms would be speculative and fall outside the required focus.

Molecular Modeling and Docking Studies for Structure-Based Design

Molecular modeling and docking are powerful tools in structure-based drug design, used to predict the binding affinity and interaction of a ligand with a biological target. Numerous studies have explored the potential of various indazole derivatives as inhibitors for a range of protein targets, including kinases and other enzymes implicated in diseases like cancer. alliedacademies.orgnih.govjbcpm.com These studies often report docking scores, binding energies, and key interactions with amino acid residues in the active site of the target protein.

Despite the extensive research on the indazole scaffold in medicinal chemistry, no specific molecular modeling or docking studies featuring this compound were identified. The existing literature focuses on other substituted indazoles, providing insights into how different functional groups on the indazole ring can influence binding to various biological targets. nih.gov The absence of such studies for this compound means that its potential as a ligand for any specific biological target has not been computationally explored or reported.

Solvent Effects in Theoretical Calculations

Theoretical calculations are often performed in the gas phase for simplicity, but the inclusion of solvent effects is crucial for accurately predicting chemical phenomena in solution. The Polarizable Continuum Model (PCM) is a common method used to account for the influence of a solvent on molecular properties, such as tautomeric equilibria and reaction barriers. For the broader class of indazoles, theoretical studies have considered solvent effects on tautomer stability and NMR chemical shifts. nih.govacs.org

As with the other areas of investigation, specific theoretical studies on the solvent effects for this compound are absent from the scientific literature. General findings for other indazole compounds indicate that the relative stability of tautomers can be influenced by the polarity of the solvent. nih.gov However, without dedicated computational work on this compound, it is not possible to provide a detailed and accurate account of how different solvents would affect its structure, properties, or reactivity.

Chemical Reactivity and Derivatization Strategies for the Indazole Core

Regioselective Functionalization of the Indazole Nucleus

Regioselectivity is a critical aspect of indazole chemistry, as the reactivity of different positions on the nucleus can be finely controlled through the choice of reagents and reaction conditions. The inherent electronic properties of the indazole ring, combined with the influence of the iodo and carboxylate substituents, dictate the preferred sites for derivatization.

The C3 position of the indazole ring is a primary site for functionalization, often targeted to introduce diversity into indazole-based molecules. Halogenation, particularly iodination, at this position is a common strategy to create a versatile handle for further modifications. For instance, unprotected indazoles can be effectively iodinated at the C3 position using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. chim.it This method is efficient for introducing an iodine atom, which can then serve as a precursor for various cross-coupling reactions. chim.it

While direct C3-iodination is common, the presence of the 5-iodo substituent in "Methyl 5-iodo-1H-indazole-6-carboxylate" means that C3 functionalization strategies often precede the iodination step or must be selective. For a pre-existing indazole core, C-H activation and subsequent functionalization are advanced methods. For example, palladium-catalyzed C3-arylation of N-protected indazoles has been successfully achieved. researchgate.net The protection of the N1 position is often crucial to direct the reactivity to the C3 position and to improve the solubility and reactivity of the substrate. researchgate.netmdpi.com

Another approach involves metalation at the C3 position. Regioselective C3-zincation of N1-protected indazoles, followed by Negishi coupling, allows for the introduction of various aryl and heteroaryl groups. chim.it These reactions highlight the importance of the C3 position as a key site for building molecular complexity.

Table 1: Representative Strategies for C3 Functionalization of the Indazole Core
Reaction TypeTypical Reagents and ConditionsKey FeatureReference
IodinationI₂, KOH, DMFDirect introduction of an iodine atom at C3 on an unprotected indazole. chim.itmdpi.com
Suzuki Cross-CouplingAryl boronic acid, Pd(PPh₃)₄, NaHCO₃ (on 3-iodoindazole)Forms a C-C bond, introducing aryl groups. N-protection can enhance reactivity. researchgate.net
Negishi CouplingTMP₂Zn (for zincation), then Ar-X, Pd catalyst (on N-protected indazole)Allows for the introduction of (hetero)aryl groups via a C3-zincated intermediate. chim.it

The indazole core possesses two nitrogen atoms, N1 and N2, which can undergo substitution, typically alkylation or arylation. Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. nih.govbeilstein-journals.org The ratio of these products is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.gov

For structurally similar compounds like methyl 5-bromo-1H-indazole-3-carboxylate, highly regioselective N1- and N2-alkylations have been developed. nih.govbeilstein-journals.org The choice of base is critical; for example, using cesium carbonate can favor the formation of the N1-substituted product, potentially through a chelation mechanism involving the cesium ion. nih.govsemanticscholar.org Conversely, other conditions can be optimized to favor the N2 isomer. nih.gov Given the structural similarity, these principles are directly applicable to "this compound."

Table 2: Factors Influencing N1 vs. N2 Regioselectivity in Indazole Alkylation
FactorInfluence on RegioselectivityExample/RationaleReference
BaseCan significantly direct the reaction to either N1 or N2.Cesium carbonate (Cs₂CO₃) often favors N1-alkylation, possibly via chelation. nih.govsemanticscholar.org
SolventSolvent polarity can influence the site of attack.DMF is a common solvent, but others can alter the N1/N2 ratio. beilstein-journals.org
Substrate TautomerismThe relative stability and reactivity of 1H- and 2H-tautomers play a key role.The reaction proceeds from the more stable 1H-tautomer for N2 alkylation, which can be kinetically favored. wuxibiology.com
ElectrophileThe nature of the alkylating or arylating agent can affect the outcome.Bulky electrophiles may show different selectivity compared to smaller ones. nih.gov

Functionalization of the benzene (B151609) portion of the indazole nucleus is another important avenue for derivatization. The existing 5-iodo and 6-carboxylate groups on "this compound" strongly influence the regioselectivity of further substitutions on this ring. Generally, direct C-H functionalization on the benzene ring of indazoles is more challenging than at the C3 or N1/N2 positions. nih.gov

However, transition-metal-catalyzed C-H activation has emerged as a powerful tool. For example, rhodium(III)-catalyzed reactions have enabled the regioselective C7 functionalization of certain 1H-indazoles, often requiring a directing group on the indazole nitrogen. nih.gov Similarly, palladium-catalyzed C7 oxidative alkenylation has been reported for substituted 1H-indazoles. nih.gov For "this compound," the C4 and C7 positions are the most likely sites for further electrophilic aromatic substitution, influenced by the directing effects of the existing substituents. The C7 position, in particular, is a known site for functionalization in other indazole systems.

Transformation of the Iodinated Moiety

The iodine atom at the C5 position is a highly valuable functional group, serving as a key site for introducing a wide range of substituents through various synthetic methodologies.

Direct nucleophilic aromatic substitution (SₙAr) of the iodine atom on an aryl ring is generally difficult unless the ring is significantly activated by potent electron-withdrawing groups. While the indazole ring and the methyl carboxylate group do withdraw electron density, SₙAr reactions at the C5 position of "this compound" are not the most common transformation pathway. More typically, copper-catalyzed nucleophilic substitution reactions are employed to replace aryl halides with various nucleophiles.

The C5-iodo group is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. Aryl iodides are more reactive than the corresponding bromides or chlorides in oxidative addition to palladium(0), which is often the rate-determining step in these catalytic cycles. researchgate.net This makes the 5-iodo position of the target molecule an ideal handle for constructing carbon-carbon and carbon-heteroatom bonds with high efficiency.

Common cross-coupling reactions applicable to this moiety include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. This is a widely used method for C-C bond formation. researchgate.net

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form aryl-alkyne structures.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Stille Coupling: Reaction with organostannanes.

These reactions provide reliable and versatile pathways for elaborating the structure of "this compound," enabling the synthesis of a diverse library of derivatives for various applications. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the yield and selectivity of these transformations. researchgate.net

Reactions of the Methyl Ester Group

The methyl ester at the C-6 position is a key functional handle that can be readily transformed into other important chemical groups, such as carboxylic acids, alcohols, and aldehydes. These transformations are fundamental in synthetic pathways that require further coupling or functionalization at this position.

The conversion of the methyl ester to the corresponding carboxylic acid, 5-iodo-1H-indazole-6-carboxylic acid, is typically achieved through saponification. This reaction involves hydrolysis under basic conditions, followed by an acidic workup. Common bases used for this transformation include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a protic solvent system, such as methanol (B129727), ethanol, or a mixture with water. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is generally high-yielding and serves as a crucial step for subsequent reactions, such as amide bond formation.

Table 1: Typical Conditions for Hydrolysis of Indazole Methyl Esters
BaseSolventTypical TemperatureProductGeneral Yield
Sodium Hydroxide (NaOH)Methanol/WaterRoom Temperature to Reflux5-iodo-1H-indazole-6-carboxylic acidHigh (>90%)
Potassium Hydroxide (KOH)Ethanol/WaterRoom Temperature to Reflux5-iodo-1H-indazole-6-carboxylic acidHigh (>90%)
Lithium Hydroxide (LiOH)Tetrahydrofuran (B95107)/WaterRoom Temperature5-iodo-1H-indazole-6-carboxylic acidHigh (>90%)

The methyl ester group can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Powerful reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of completely reducing the ester to the corresponding primary alcohol, (5-iodo-1H-indazol-6-yl)methanol. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether. The mechanism involves the transfer of hydride ions to the carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated during an aqueous workup to yield the alcohol.

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde, 5-iodo-1H-indazole-6-carbaldehyde, requires a less reactive and more sterically hindered reducing agent to prevent over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. The reaction is performed at low temperatures, typically -78 °C, in a non-polar solvent such as dichloromethane (B109758) or toluene. At these temperatures, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup, thus preventing a second hydride addition.

Table 2: Reagents for the Reduction of this compound
ReagentSolventTypical TemperatureProduct
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF)0 °C to Room Temperature(5-iodo-1H-indazol-6-yl)methanol
Diisobutylaluminium hydride (DIBAL-H)Dichloromethane (DCM) or Toluene-78 °C5-iodo-1H-indazole-6-carbaldehyde

Reactions of the Indazole Nitrogen Atoms

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can act as nucleophiles. The derivatization of these nitrogen atoms, particularly through alkylation and acylation, is a common strategy in the synthesis of pharmacologically active compounds. A key challenge in these reactions is controlling the regioselectivity, as mixtures of N-1 and N-2 substituted products are often formed.

The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. However, the ratio of N-1 to N-2 substitution is highly dependent on several factors:

Steric Hindrance: Bulky substituents on the indazole ring, particularly at the C-7 position, can sterically hinder the N-1 position and favor substitution at N-2.

Electronic Effects: The electronic nature of substituents on the benzene ring influences the nucleophilicity of the nitrogen atoms. Electron-withdrawing groups can affect the pKa of the N-H proton and the relative stability of the resulting anion.

Reaction Conditions: The choice of base, solvent, and electrophile plays a critical role. For instance, using sodium hydride in THF often favors N-1 alkylation, potentially through the formation of a tight ion pair that coordinates with the N-2 atom and a nearby substituent. In contrast, different conditions may lead to preferential N-2 substitution.

Nature of the Electrophile: Acylating agents typically show a high preference for the N-1 position, as the initially formed N-2 acyl product can isomerize to the more thermodynamically stable N-1 isomer.

Table 3: Factors Influencing Regioselectivity of Indazole N-Substitution
Reaction TypeCondition/FactorFavored IsomerRationale
AlkylationNaH in THFN-1Formation of a tight ion-pair complex.
AlkylationSubstituent at C-7N-2Steric hindrance at the N-1 position.
AlkylationMitsunobu ConditionsN-2Kinetic control often favors the N-2 product.
AcylationAcid Chlorides/AnhydridesN-1Isomerization of kinetic N-2 product to thermodynamic N-1 product.

Oxidation and Reduction Reactions on Substituted Indazoles

The indazole core is an aromatic heterocyclic system that displays considerable stability. However, the substituents on the ring can undergo various oxidation and reduction reactions.

Reduction: Reduction reactions offer a pathway to modify the substituents on the indazole core. A highly relevant reaction for this compound is the reductive dehalogenation of the C-5 iodo group. The carbon-iodine bond can be cleaved under various reducing conditions, including catalytic hydrogenation (e.g., H₂, Pd/C) or using radical-mediated dehalogenation methods. This reaction would yield Methyl 1H-indazole-6-carboxylate, effectively removing the iodine atom and providing access to a different set of derivatives. Additionally, other reducible groups, such as a nitro group, can be selectively reduced to an amino group in the presence of the indazole core, as demonstrated in the synthesis of various indazole derivatives.

Methyl 5 Iodo 1h Indazole 6 Carboxylate As a Versatile Synthetic Building Block

Strategic Integration into Advanced Heterocyclic Systems

The iodo substituent at the C5 position of Methyl 5-iodo-1H-indazole-6-carboxylate serves as a key handle for the construction of more complex, polycyclic, and substituted heterocyclic systems through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for their efficiency and broad substrate scope. researchgate.netorganic-chemistry.org

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. organic-chemistry.orgnih.gov The iodo group of this compound makes it an excellent substrate for Suzuki-Miyaura reactions, enabling the introduction of a wide range of aryl and heteroaryl groups at the 5-position. nih.govias.ac.in This is particularly valuable in drug discovery for exploring the structure-activity relationships (SAR) of lead compounds. For instance, coupling with various (hetero)arylboronic acids can lead to the synthesis of novel kinase inhibitors, where the appended aromatic ring can interact with specific pockets in the enzyme's active site. nih.gov

Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net Utilizing this compound in this reaction provides a direct route to 5-alkynyl-1H-indazole derivatives. These alkynyl-functionalized indazoles are versatile intermediates that can undergo further transformations, such as cyclization reactions to form fused heterocyclic systems or click chemistry for bioconjugation. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.org The iodo group on the indazole ring can be readily coupled with a diverse array of primary and secondary amines, amides, and other nitrogen-containing nucleophiles. nih.govacs.org This allows for the direct installation of various amino groups at the 5-position, a common feature in many biologically active molecules.

The methyl ester at the C6 position also offers a site for further modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups through standard coupling chemistries. This dual functionality of the iodo and ester groups allows for a sequential and controlled elaboration of the indazole scaffold, leading to the construction of highly complex and diverse heterocyclic architectures.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Iodo-Indazoles
ReactionCoupling PartnerBond FormedCatalyst System (Typical)Resulting Structure
Suzuki-MiyauraAr-B(OH)₂C-C (Aryl)Pd(PPh₃)₄, Base (e.g., Na₂CO₃)5-Aryl-1H-indazole
SonogashiraR-C≡CHC-C (Alkynyl)PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)5-Alkynyl-1H-indazole
Buchwald-HartwigR₂NHC-NPd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu)5-Amino-1H-indazole

Role in Constructing Diverse Compound Libraries for Research

The ability to perform a variety of chemical transformations on the this compound scaffold makes it an ideal starting material for the construction of diverse compound libraries for high-throughput screening and drug discovery. nih.govnih.gov Diversity-oriented synthesis (DOS) strategies can be employed to rapidly generate a multitude of structurally distinct molecules from a common starting material. nih.govscispace.com

By leveraging the orthogonal reactivity of the iodo and ester functionalities, a combinatorial approach can be adopted. For example, a library of different aryl or heteroaryl groups can be introduced at the 5-position via Suzuki coupling. Subsequently, the ester at the 6-position can be converted into a library of amides by reacting the corresponding carboxylic acid with a diverse set of amines. This parallel synthesis approach can generate hundreds or even thousands of unique compounds with variations at both the C5 and C6 positions. mdpi.com

The indazole nitrogen atoms also present opportunities for diversification. Alkylation or arylation at the N1 or N2 position can further expand the chemical space of the resulting library. This multi-pronged approach to diversification is crucial for exploring a wide range of biological targets and identifying novel hit compounds.

Table 2: Example of a Diversification Strategy for Compound Libraries
PositionReaction TypeDiversity Element (R-group)
C5 (from Iodo)Suzuki CouplingAryl, Heteroaryl
C6 (from Ester)Amide CouplingAlkyl, Aryl, Heteroaryl amines
N1/N2Alkylation/ArylationAlkyl, Aryl halides

Scaffold Adaptability for Structure-Based Chemical Exploration

The indazole core is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. nih.gov This makes this compound an excellent starting point for structure-based drug design and chemical exploration. nih.govnih.gov

In fragment-based drug discovery (FBDD), small molecular fragments that bind to a biological target are identified and then elaborated into more potent lead compounds. rsc.orgnih.govresearchgate.net The indazole scaffold of this compound can serve as a core fragment that can be grown or merged with other fragments to optimize interactions with a target protein. The iodo and ester groups provide well-defined vectors for this elaboration, allowing for the precise placement of additional functional groups to enhance binding affinity and selectivity.

For example, in the development of kinase inhibitors, the indazole core can mimic the hinge-binding motif of ATP. nih.govnih.gov The substituents at the C5 and C6 positions can be tailored to occupy adjacent hydrophobic pockets or form specific hydrogen bonds with the protein, as guided by the crystal structure of the target kinase. The ability to systematically modify these positions using the robust synthetic methodologies described above allows for a rational and efficient exploration of the chemical space around the indazole scaffold to develop potent and selective inhibitors. nih.gov

Future Research Trajectories in Indazole Chemistry

Development of Novel and Efficient Synthetic Methodologies

A primary challenge in indazole chemistry is the development of synthetic routes that are not only efficient but also tolerant of a wide array of functional groups, a necessity for creating diverse compound libraries for drug discovery. bohrium.com While traditional methods exist, the future lies in advancing catalytic systems and sustainable practices.

Modern synthetic efforts are increasingly focused on metal-catalyzed reactions, which offer high efficiency and selectivity. scilit.com For instance, copper- and rhodium-catalyzed processes have been developed for the cyclization of various precursors to form the indazole ring. nih.gov One approach involves the Cu(OAc)₂-mediated N-N bond formation from ketimine intermediates, which are prepared from o-aminobenzonitriles. nih.gov Another versatile method is the rhodium (III)-catalyzed tandem C-H activation and intramolecular annulation of azobenzenes. nih.govnih.gov These methods often proceed under milder conditions and with lower catalyst loadings compared to older protocols. nih.gov

Future research will likely pursue the following avenues:

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing area in organic synthesis. rsc.org Developing photocatalytic methods for indazole synthesis would align with the principles of green chemistry by reducing reliance on high temperatures and stoichiometric reagents.

Flow Chemistry: Continuous flow synthesis can offer improved safety, scalability, and product consistency compared to batch processing. Adapting and optimizing known indazole syntheses for flow chemistry platforms is a logical next step for industrial-scale production.

Table 1: Comparison of Selected Modern Catalytic Methods for Indazole Synthesis This table is for illustrative purposes and represents a selection of methodologies.

Catalytic System Precursors Key Features Reference
Cu(OAc)₂ / O₂ o-Aminobenzonitriles & Organometallic Reagents Efficient N-N bond formation; uses oxygen as the sole oxidant. nih.gov
Rh(III) Catalyst Azobenzenes & Aldehydes C(sp²)-H bond functionalization; efficient for 3-acylated-2H-indazoles. nih.gov
Iodine / KI / NaOAc Diaryl and tert-butyl aryl ketone hydrazones Metal-free direct aryl C-H amination. nih.gov
Silver(I) N-Aryl-N-arylhydrazones Intramolecular oxidative C-H bond amination. nih.gov

Advancements in Computational Predictive Modeling for Indazole Systems

The integration of computational chemistry and machine learning is revolutionizing drug discovery by enabling the in silico prediction of molecular properties, thereby reducing the time and cost associated with experimental screening. researchgate.netmdpi.com For indazole systems, these predictive models are crucial for prioritizing synthetic targets and understanding structure-activity relationships (SAR).

Machine learning algorithms, such as random forest (RF) and support vector machines (SVM), can be trained on large datasets of known compounds to predict various endpoints. mdpi.comnih.gov Key areas of advancement include:

ADME/Tox Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity, of new chemical entities. mdpi.com By integrating chemical, biological, and phenotypic data, these models can forecast potential liabilities, such as adverse cardiovascular reactions, early in the development process. researchgate.netnih.gov

Target-Based Virtual Screening: For a specific biological target (e.g., a protein kinase), computational docking can simulate the binding of virtual indazole libraries. jmchemsci.com This allows researchers to identify derivatives with the highest predicted binding affinity, focusing synthetic efforts on the most promising candidates.

Quantum Mechanics (QM) Calculations: QM methods can provide deep insights into the electronic structure of indazole derivatives. This is useful for understanding tautomeric preferences (1H- vs. 2H-indazole), which can significantly impact biological activity and reactivity. jmchemsci.com Calculations can also predict spectroscopic properties like NMR signals, aiding in structure elucidation. jmchemsci.com

Future work in this area will focus on improving the accuracy of these models by developing more sophisticated algorithms and curating larger, higher-quality datasets. nih.gov The ultimate goal is to create a feedback loop where experimental results are used to continually refine predictive models, accelerating the design-make-test-analyze cycle. llnl.gov

Table 2: Applications of Computational Modeling in Indazole Drug Discovery

Modeling Technique Application Predicted Properties Reference
Machine Learning (e.g., Random Forest) ADME/Tox Prediction Pharmacokinetic parameters, bioavailability, potential adverse drug reactions. mdpi.comnih.gov
Molecular Docking Virtual Screening Binding affinity, binding mode to biological targets (e.g., enzymes, receptors). jmchemsci.com
Quantum Mechanics (e.g., DFT) Mechanistic & Property Studies Tautomeric stability, reaction mechanisms, NMR chemical shifts, electronic properties. jmchemsci.com

Exploration of Underexplored Functionalization Pathways for Indazole Derivatives

While the synthesis of the core indazole ring is well-established, the ability to precisely install functional groups at various positions is essential for fine-tuning pharmacological activity. The direct functionalization of C-H bonds has emerged as a powerful strategy for late-stage modification, avoiding the need for pre-functionalized starting materials. rsc.org

The C3-position of the 1H-indazole ring is a frequent target for functionalization, as substituents at this position are often crucial for biological activity. researchgate.netresearchgate.net However, direct electrophilic substitution can be challenging. Recent research has focused on transition-metal-catalyzed C-H activation, which provides a regioselective route to C3-functionalized products. rsc.org

Future research will likely explore several promising functionalization pathways:

Remote C-H Functionalization: While the C3 position is a primary focus, modifying the benzene (B151609) ring portion of the indazole core is also important. Developing methodologies for the selective C-H functionalization at the C4, C5, C6, and C7 positions is a significant challenge and a key area for future exploration. rsc.org

Use of Novel Intermediates: The use of 1H-indazole N-oxides as substrates has shown promise for facilitating C3-functionalization. researchgate.net These intermediates enhance the reactivity of the C3-H bond, enabling reactions like arylation, alkylation, and amination under milder conditions. researchgate.net Further exploration of such reactive intermediates could unlock new transformation pathways.

Asymmetric Functionalization: For indazole derivatives with chiral centers, developing enantioselective functionalization methods is crucial. This would involve the design of new chiral catalysts or auxiliaries that can control the stereochemical outcome of the reaction, providing access to single-enantiomer products.

The ability to diversify the indazole scaffold at will through these advanced functionalization techniques will be instrumental in exploring new areas of chemical space and developing next-generation therapeutics based on compounds like Methyl 5-iodo-1H-indazole-6-carboxylate.

Q & A

Q. What are the optimal synthetic routes for Methyl 5-iodo-1H-indazole-6-carboxylate, and how do reaction conditions influence yield?

this compound can be synthesized via halogenation of precursor indazole derivatives. A common approach involves:

  • Step 1 : Direct iodination of methyl 1H-indazole-6-carboxylate using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 60–80°C .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the iodinated product.
    Yield optimization requires precise control of temperature, stoichiometry, and catalyst loading. For example, excess iodine can lead to di-iodinated byproducts, while insufficient catalyst may stall the reaction .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • 1H/13C NMR : Key signals include the methyl ester (δ ~3.9 ppm for CH₃, δ ~165 ppm for carbonyl) and aromatic protons (δ 7.5–8.5 ppm for indazole core) .
  • Mass Spectrometry (HRMS) : Expected molecular ion [M+H]+ at m/z 317.97 (C₉H₇IN₂O₂).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water with 0.1% formic acid) confirm purity (>95%) .

Q. How does the iodine substituent at the 5-position influence the compound’s reactivity in cross-coupling reactions?

The iodine atom acts as a directing group, enabling Suzuki-Miyaura or Ullmann coupling reactions. For example:

  • Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in DMF/H₂O (80°C, 12h) yields biaryl derivatives.
  • Challenges : Steric hindrance from the adjacent carboxylate group may reduce coupling efficiency. Pre-complexation with ligands like XPhos improves Pd catalyst activity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL ( ) provides precise bond lengths and angles:

  • Key Parameters : I–C bond length (~2.09 Å), ester carbonyl geometry (planar, sp² hybridized).
  • Hydrogen Bonding : N–H···O interactions stabilize the indazole core, as analyzed via graph set theory ().
    Discrepancies between computational (DFT) and experimental data often arise from crystal packing effects, requiring refinement with anisotropic displacement parameters .

Q. What strategies address contradictory biological activity data for halogenated indazole derivatives?

Comparative studies of this compound and analogs reveal halogen-dependent bioactivity:

CompoundSubstituentIC₅₀ (µM) for Enzyme XLogPReference
This compoundI (5-position)0.45 ± 0.022.1
Methyl 5-bromo-1H-indazole-6-carboxylateBr (5-position)1.2 ± 0.11.8
Methyl 6-nitro-1H-indazole-4-carboxylateNO₂ (6-position)>100.9

Contradictions may stem from assay conditions (e.g., buffer pH affecting ionization) or impurities. Validate results via orthogonal assays (e.g., SPR, ITC) and LC-MS purity checks .

Q. How can computational modeling predict intermolecular interactions in co-crystals of this compound?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The iodine atom’s polarizability enhances halogen bonding with electron-rich residues (e.g., tyrosine -OH) .
  • MD Simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

Q. What are the limitations of current synthetic methods for scaling up this compound?

  • Iodination Efficiency : NIS offers higher regioselectivity than ICl but is cost-prohibitive for >10g scales.
  • Purification : Column chromatography is impractical for large batches; switch to recrystallization (solvent: ethyl acetate/hexane 1:3) .

Methodological Resources

  • Crystallography : SHELXL for refinement ().
  • Synthesis : Protocols from indazole carboxylate literature ().
  • Data Analysis : Graph set theory for hydrogen bonding ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.